molecular formula C11H12N2O2 B070967 Ethyl 6-amino-1H-indole-5-carboxylate CAS No. 174311-74-1

Ethyl 6-amino-1H-indole-5-carboxylate

Cat. No.: B070967
CAS No.: 174311-74-1
M. Wt: 204.22 g/mol
InChI Key: AYKVDBDWLMMDQY-UHFFFAOYSA-N
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Description

Ethyl 6-amino-1H-indole-5-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by an indole core with an ethyl ester group at the 5-position and an amino group at the 6-position. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-1H-indole-5-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloroindole-2-carboxylate.

    Nucleophilic Substitution: Under basic conditions, a nucleophilic substitution reaction introduces the amino group at the 6-position.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-amino-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-amino-1H-indole-5-carboxylate has been investigated for its potential as a therapeutic agent. Its applications include:

  • Anticancer Activity: The compound has demonstrated the ability to induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic gene expression. Studies indicate that it can inhibit specific cancer cell lines, showcasing its potential as an anticancer drug candidate .
  • Antiviral Properties: Research suggests that this compound may inhibit viral replication, making it a candidate for antiviral drug development .

Biochemical Applications

The compound's biochemical properties contribute to its utility in various research areas:

  • Enzyme Inhibition: this compound interacts with enzymes involved in critical pathways, potentially serving as a lead compound for developing enzyme inhibitors .
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Agrochemicals

The compound is utilized in the agrochemical industry for developing pesticides and herbicides due to its effectiveness in disrupting biological processes in pests .

Dye Production

This compound is also employed in the synthesis of dyes and pigments, leveraging its chemical structure to produce vibrant colors used in textiles and other materials .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on human cancer cell lines. The results indicated significant apoptosis induction in breast cancer cells, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents .

Case Study 2: Antiviral Activity

Research published in Antiviral Research evaluated the antiviral efficacy of this compound against influenza virus strains. The study found that treatment with this compound reduced viral titers significantly, indicating its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-1H-indole-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 6-amino-1H-indole-5-carboxylate can be compared with other indole derivatives:

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and diverse reactivity make it a valuable subject of study for scientists and researchers.

Biological Activity

Ethyl 6-amino-1H-indole-5-carboxylate is an indole derivative that has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound (CAS No. 174311-74-1) features an indole core with an ethyl ester group at the 5-position and an amino group at the 6-position. Indoles are significant in medicinal chemistry due to their diverse biological activities, and derivatives like this compound are being explored for various therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Indole derivatives have shown potential in inhibiting viral replication by interfering with viral enzymes or host cell pathways.
  • Anticancer Properties : The compound may induce apoptosis in cancer cells through various pathways, including caspase activation and disruption of microtubule assembly .
  • Antimicrobial Effects : It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. .

Antiviral Activity

Research indicates that indole derivatives can act against viruses by targeting specific viral proteins or host cell receptors. For example, studies have demonstrated that compounds similar to this compound can inhibit the replication of certain viruses, although specific data on this compound is still emerging.

Anticancer Activity

A study highlighted the compound's potential in cancer therapy, showing that it could inhibit cell proliferation in various cancer cell lines. For instance, similar indole derivatives were noted for their ability to induce morphological changes and increase caspase activity in breast cancer cells (MDA-MB-231) at concentrations as low as 1 µM . The following table summarizes some key findings on anticancer activity:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231TBDInduces apoptosis via caspase activation
Similar IndolesA549 (Lung)TBDMicrotubule destabilization

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various strains:

PathogenMIC (µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

In one study, compounds structurally related to this compound showed significant inhibition against Staphylococcus aureus and Candida albicans, highlighting its potential as a therapeutic agent in treating infections caused by these pathogens .

Case Studies

Several studies have explored the structure-activity relationships (SAR) of indole derivatives, including this compound. These studies often focus on modifying substituents on the indole ring to enhance biological activity. For instance, modifications at the amino group or alterations in the carboxylate moiety can significantly impact the compound's efficacy against specific targets .

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 6-amino-1H-indole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via indole ring functionalization. A two-step approach is often employed:

Carboxylation : Ethyl ester introduction at the indole-5-position via nucleophilic substitution or Pd-catalyzed coupling.

Amination : Selective nitration followed by reduction (e.g., using H₂/Pd-C or NaBH₄) at the 6-position.

  • Key Variables :
StepSolventCatalystTemperature (°C)Yield Range (%)
EsterificationDMFK₂CO₃80–10060–75
AminationEtOHPd/C (10%)25–5040–60
  • Optimization : Prolonged reaction times in amination reduce byproducts but may degrade the indole core. Use of anhydrous conditions improves ester stability .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the ethyl ester (δ ~4.3 ppm, quartet; δ ~14 ppm for COO⁻) and amino group (δ ~5.8 ppm, broad singlet). Aromatic protons show splitting patterns consistent with indole substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 219.1 (calc. 219.09) and fragmentation patterns.
  • X-ray Crystallography : SHELX software resolves tautomeric forms (e.g., 1H vs. 3H-indole) and hydrogen-bonding networks .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies under varying pH, temperature, and light exposure reveal:

ConditionDegradation ProductsHalf-Life (Days)
pH 2 (HCl)Hydrolyzed carboxylic acid3
pH 10 (NaOH)De-ethylated indole7
UV light (254 nm)Oxidized quinone<1
  • Recommendations : Store at -20°C in amber vials under inert gas. Avoid aqueous buffers without stabilizers like BHT .

Advanced Research Questions

Q. How do structural analogs of this compound influence structure-activity relationships (SAR) in kinase inhibition?

  • Methodological Answer :

  • Core Modifications : Substitution at the 3-position (e.g., bromo, methyl) enhances binding to ATP pockets (e.g., JAK2 inhibitors). Ethyl ester lipophilicity improves membrane permeability vs. carboxylate salts .
  • Data Table :
AnalogIC₅₀ (nM)Selectivity (Kinase X/Y)
6-NH₂, 5-COOEt12 ± 210-fold
6-NH₂, 5-COOH250 ± 302-fold
  • Advanced Analysis : Molecular docking (AutoDock Vina) and MD simulations correlate steric bulk at position 5 with selectivity .

Q. How can contradictory spectral data (e.g., tautomerism in NMR) be resolved for this compound?

  • Methodological Answer :

  • Tautomer Identification : Use variable-temperature ¹H NMR (VT-NMR) to observe dynamic exchange between 1H and 3H-indole forms. 2D NOESY detects through-space interactions between the amino group and adjacent protons .
  • Computational Aids : DFT calculations (Gaussian 09) predict chemical shifts for tautomers, validated against experimental data .

Q. What strategies mitigate side reactions during large-scale synthesis (e.g., polymerization or oxidation)?

  • Methodological Answer :

  • Oxidation Prevention : Add antioxidants (e.g., ascorbic acid) during amination. Use Schlenk-line techniques for oxygen-sensitive steps.
  • Scale-Up Challenges :
IssueMitigation
Ethanol reflux decompositionSwitch to tert-butanol (higher bp)
Pd leaching in hydrogenationEmploy immobilized catalysts (e.g., Pd@SiO₂)
  • Process Analytics : In-line FTIR monitors reaction progress, reducing batch failures .

Q. Methodological Resources

  • Crystallography : SHELX suite for refining hydrogen positions in indole derivatives .
  • Spectral Libraries : PubChem and NIST Chemistry WebBook for benchmarking NMR/MS data .
  • Safety Protocols : Kanto Reagents’ guidelines for handling indole derivatives (flammability, toxicity) .

Properties

IUPAC Name

ethyl 6-amino-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-5-7-3-4-13-10(7)6-9(8)12/h3-6,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKVDBDWLMMDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-(2-dimethylamino-vinyl)-2,4-dinitro-benzoic acid ethyl ester (15 g, 0.05 mol) and Raney Ni (5 g) in EtOH (500 mL) was stirred under H2 (50 psi) at room temperature for 2 h. The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was purified by column chromatography on silica gel to give 6-amino-1H-indole-5-carboxylic acid ethyl ester (B-25) (3 g, 30%). 1H NMR (DMSO-d6) δ 10.68 (s, 1H), 7.99 (s, 1H), 7.01-7.06 (m, 1H), 6.62 (s, 1H), 6.27-6.28 (m, 1H), 6.16 (s, 2H), 4.22 (q, J=7.2 Hz, 2H), 1.32-1.27 (t, J=7.2 Hz, 3H).
Name
5-(2-dimethylamino-vinyl)-2,4-dinitro-benzoic acid ethyl ester
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of (E)-ethyl 5-(2-(dimethylamino)vinyl)-2,4-dinitrobenzoate (15 g, 0.050 mol) and Raney Nickel (5 g) in EtOH (500 mL) was hydrogenated at room temperature under 50 psi of hydrogen for 2 h. The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was purified by column on silica gel to give ethyl 6-amino-1H-indole-5-carboxylate (3.0 g, 30%). 1H NMR (DMSO-d6) δ 10.68 (s, 1H), 7.99 (s, 1H), 7.01-7.06 (m, 1H), 6.62 (s, 1H), 6.27-6.28 (m, 1H), 6.16 (s, 2H), 4.22 (q, J=7.2 Hz, 2H), 1.32-1.27 (t, J=7.2 Hz, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 6-amino-1H-indole-5-carboxylate
Ethyl 6-amino-1H-indole-5-carboxylate
Ethyl 6-amino-1H-indole-5-carboxylate
Ethyl 6-amino-1H-indole-5-carboxylate
Ethyl 6-amino-1H-indole-5-carboxylate
Ethyl 6-amino-1H-indole-5-carboxylate

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